An In-depth Technical Guide to Bis-PEG3-t-butyl Ester: Properties, Reactivity, and Applications
An In-depth Technical Guide to Bis-PEG3-t-butyl Ester: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Bis-PEG3-t-butyl ester, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Core Chemical Properties
Bis-PEG3-t-butyl ester, systematically named di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate, is a polyethylene (B3416737) glycol (PEG)-based linker. It features a central secondary amine and two terminal carboxylic acids protected as t-butyl esters. The PEG chains enhance the solubility and biocompatibility of the molecule.
Table 1: Chemical and Physical Properties of NH-bis(PEG3-t-butyl ester)
| Property | Value | Reference(s) |
| CAS Number | 1814901-03-5 | [1][2][3][4] |
| Molecular Formula | C26H51NO10 | [1][2][3][4] |
| Molecular Weight | 537.69 g/mol | [2][3] |
| Appearance | Liquid (Predicted) | [5] |
| Purity | >95% | [4] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1] |
| Storage | -20°C, protected from light and moisture | [1][6] |
Reactivity and Functional Groups
The utility of Bis-PEG3-t-butyl ester stems from its two distinct reactive functionalities, allowing for sequential and controlled conjugation reactions.
The Central Secondary Amine
The secondary amine serves as a nucleophilic handle for conjugation. It can react with various electrophiles, most commonly activated carboxylic acids, to form stable amide bonds. This reaction is central to attaching the linker to a molecule of interest, such as a protein ligand or a payload.
The Terminal t-Butyl Esters
The carboxylic acid groups are protected by t-butyl esters. This protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the terminal carboxylic acids. This "orthogonal" reactivity allows for a second conjugation step after the initial amine reaction.
Experimental Protocols
The following are generalized protocols for the key reactions involving Bis-PEG3-t-butyl ester. Optimization may be required for specific substrates.
Amide Coupling via the Central Amine
This protocol describes the coupling of a carboxylic acid-containing molecule to the central amine of Bis-PEG3-t-butyl ester using EDC and NHS chemistry.
Materials:
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NH-bis(PEG3-t-butyl ester)
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Carboxylic acid-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
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Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: PBS, pH 7.2-8.5
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Quenching solution: Hydroxylamine or Tris buffer
Procedure:
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Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS.
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Incubate for 15-30 minutes at room temperature to form the NHS ester.
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-
Coupling Reaction:
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Dissolve NH-bis(PEG3-t-butyl ester) in the Coupling Buffer.
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Add the activated NHS ester solution to the NH-bis(PEG3-t-butyl ester) solution. A molar excess of the activated ester may be required.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
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Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.
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-
Purification:
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Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC.
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Deprotection of t-Butyl Esters
This protocol outlines the acidic cleavage of the t-butyl ester protecting groups.
Materials:
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t-Butyl ester-protected PEG conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS), water) for sensitive substrates
Procedure:
-
Reaction Setup:
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Dissolve the t-butyl ester-protected conjugate in DCM.
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Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS for acid-sensitive molecules. For robust molecules, a solution of 20-50% TFA in DCM can be used.
-
-
Cleavage Reaction:
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Add the cleavage cocktail to the dissolved conjugate.
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Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
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-
Work-up:
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Remove the TFA and DCM under reduced pressure.
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Precipitate the deprotected product by adding cold diethyl ether.
-
-
Purification:
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Wash the precipitate with cold ether and dry under vacuum. Further purification can be achieved by HPLC if necessary.
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Applications in PROTAC Development
Bis-PEG3-t-butyl ester is a valuable tool in the synthesis of PROTACs. The central amine can be coupled to an E3 ligase ligand, and after deprotection of the t-butyl esters, the resulting carboxylic acids can be conjugated to a target protein ligand.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
Bis-PEG3-t-butyl ester is a highly adaptable linker molecule with broad applications in the life sciences. Its defined structure, enhanced solubility due to the PEG chains, and orthogonal reactive groups make it an invaluable component in the construction of complex bioconjugates and targeted therapeutics. The experimental protocols provided herein offer a starting point for researchers to utilize this linker in their synthetic strategies. As the field of targeted protein degradation and bioconjugation continues to expand, the importance of well-characterized and versatile linkers like Bis-PEG3-t-butyl ester will undoubtedly grow.
References
- 1. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medkoo.com [medkoo.com]
- 4. NH-bis(PEG3-t-butyl ester) - 浙江瑞奥生物科技有限公司 [ruiaobio.com]
- 5. China CAS#2055041-41-1 | 1,31-di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate Manufacturers Suppliers Factory [orchid-chem.com]
- 6. NH-bis(PEG3-t-butyl ester), CAS 1814901-03-5 | AxisPharm [axispharm.com]
